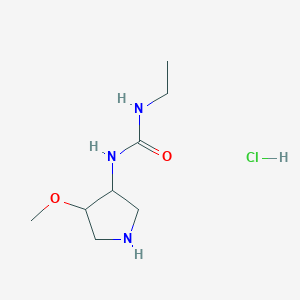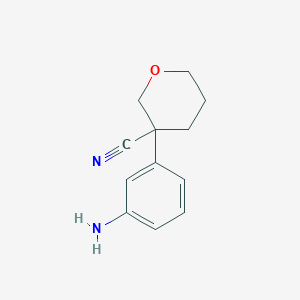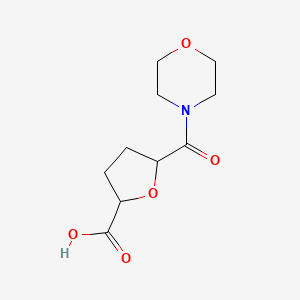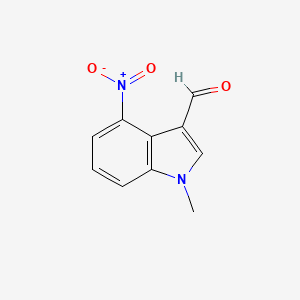
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organosulfur compound with a unique cyclopropane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with ethoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Triethylamine, pyridine, or other bases are commonly used to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.
Oxidation: Production of sulfonic acids or sulfonates.
Reduction: Generation of sulfinates or sulfides.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Industry: Employed in the manufacture of various chemical products, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Another organosilicon compound with similar reactivity.
2-(Chloromethoxy)ethyltrimethylsilane: Used for similar protective group chemistry.
2-(Methoxymethyl)ethyl chloride: Shares similar functional groups and reactivity.
Uniqueness
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are desired, such as in the synthesis of sterically hindered molecules or in reactions requiring high reactivity.
Propriétés
Formule moléculaire |
C7H13ClO3S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-3-11-5-7(2)4-6(7)12(8,9)10/h6H,3-5H2,1-2H3 |
Clé InChI |
DOAVYDUYTXSUFH-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1(CC1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


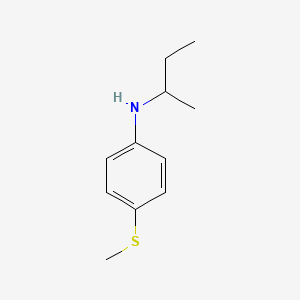

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
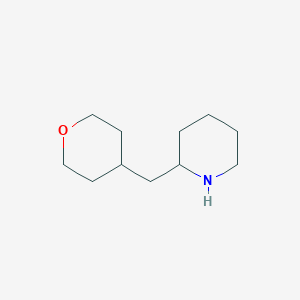
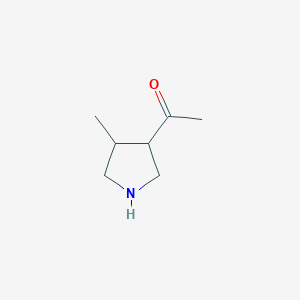
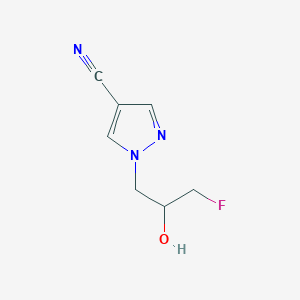
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
